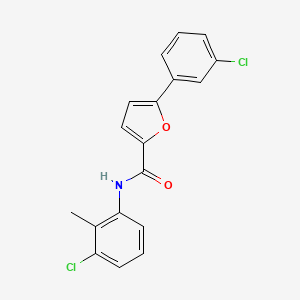
ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate, also known as IMPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiophene family and is synthesized through a multi-step process that involves the use of various reagents and catalysts. In
Mecanismo De Acción
The mechanism of action of ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, which are involved in the regulation of gene expression. By inhibiting HDAC activity, this compound leads to the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, it has also been shown to have anti-inflammatory and neuroprotective effects. It works by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a variety of cancer cell lines, which makes it a promising candidate for further development as a cancer treatment. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of future directions for research on ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate. One area of research is in the development of more efficient synthesis methods for the compound. Another area of research is in the exploration of its potential applications in other areas of medicine, such as neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to explore the potential side effects of this compound and to develop more effective delivery methods for the compound.
Métodos De Síntesis
The synthesis of ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate involves a multi-step process that starts with the reaction of isobutyryl chloride and ethylamine to form N-isobutyrylethylamine. This intermediate is then reacted with 4-methylphenylboronic acid in the presence of a palladium catalyst to form N-isobutyryl-4-methylphenylethylamine. The final step involves the reaction of this intermediate with thiophene-3-carboxylic acid in the presence of a coupling reagent to form this compound.
Aplicaciones Científicas De Investigación
Ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have potent anti-cancer activity in vitro against a variety of cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the activity of an enzyme called histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC activity leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Propiedades
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-(2-methylpropanoylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-5-22-18(21)15-14(13-8-6-12(4)7-9-13)10-23-17(15)19-16(20)11(2)3/h6-11H,5H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJGJSUTPJIPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5809932.png)
![2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5809940.png)

![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5809950.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B5809951.png)
![methyl 3-{[(3-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5809959.png)

![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)

![1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5809982.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5809992.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5810007.png)
